Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride
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Overview
Description
Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol. This compound is known for its unique structure, which includes a cyclobutyl ring and an aminobenzoate moiety. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride typically involves the reaction of 3-(1-aminocyclobutyl)benzoic acid with methanol in the presence of a suitable catalyst to form the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions followed by purification processes such as recrystallization or chromatography to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-aminocyclopropyl)benzoate;hydrochloride
- Methyl 3-(1-aminocyclopentyl)benzoate;hydrochloride
- Methyl 3-(1-aminocyclohexyl)benzoate;hydrochloride
Uniqueness
Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The cyclobutyl ring can influence the compound’s reactivity, stability, and interactions with other molecules .
Biological Activity
Methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural characteristics and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by its molecular formula C12H16ClN and a molecular weight of approximately 241.72 g/mol. The compound consists of a benzoate moiety linked to a 1-aminocyclobutyl group, with the hydrochloride form enhancing its solubility and stability for various applications in research and development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that the compound may exhibit binding affinity to various receptors and enzymes, thereby modulating their activity and influencing downstream signaling pathways. The exact mechanisms remain under investigation, but initial findings indicate potential interactions with key biological targets involved in cellular processes.
Biological Activity
1. Binding Affinity and Interaction Studies:
Research has shown that this compound interacts with multiple biological targets, which is crucial for understanding its pharmacological profile. These interactions may lead to various biological effects, including modulation of enzyme activities and receptor signaling pathways.
2. Cytotoxicity and Therapeutic Potential:
The compound has been evaluated for its cytotoxic effects against various cell lines. Preliminary findings suggest that it possesses relatively low cytotoxicity, making it an attractive candidate for further drug development aimed at treating conditions such as cancer or neurodegenerative diseases .
3. Comparative Analysis with Similar Compounds:
A comparative analysis highlights the unique structural features of this compound compared to other structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 3-(3-aminocyclobutyl)benzoate;hydrochloride | Similar benzoate structure | Different cyclobutane substitution |
Methyl 3-(1-aminoindane)benzoate | Indane instead of cyclobutane | Potentially different biological activity |
Methyl 4-(1-amino-cyclopentyl)benzoate | Cyclopentane instead of cyclobutane | Different ring structure may influence reactivity |
This table illustrates how the unique structural characteristics of this compound may contribute to its specific biological activities and applications.
Case Studies
Recent studies have focused on the pharmacological evaluation of this compound in various contexts:
- Study on Cancer Cell Lines: One study investigated the effects of this compound on glioma cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through multiple mechanisms, including the activation of necroptosis pathways .
- Neuroprotective Effects: Another case study explored its potential neuroprotective properties against oxidative stress-induced damage in neuronal cells, suggesting a role in modulating oxidative stress response pathways .
Properties
IUPAC Name |
methyl 3-(1-aminocyclobutyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)9-4-2-5-10(8-9)12(13)6-3-7-12;/h2,4-5,8H,3,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBWUIFVVJXQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C2(CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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